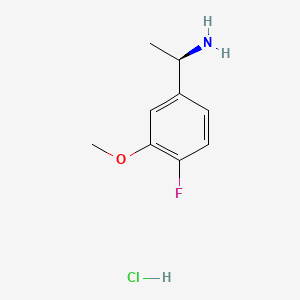

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJULLIYARHDSU-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704128 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256944-96-3 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, often utilized as a key building block in the synthesis of complex molecular targets. Its specific stereochemistry and substitution pattern make it a valuable intermediate for the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a detailed examination of the known and predicted physical characteristics of this compound, alongside the established methodologies for their determination, ensuring a foundation of scientific rigor for its application in research and development.

It is important to note that while the molecular formula and weight are well-established, there are some inconsistencies in the reported CAS numbers across various suppliers, with both 1256944-96-3 and 1157581-09-3 being associated with this compound. Researchers are advised to verify the CAS number with their specific supplier.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These properties are foundational for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃ClFNO | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | ≥97% (typical) | [1] |

| Storage | Store at room temperature, keep dry and cool. | [1] |

Melting Point Determination: A Marker of Purity

The melting point of a crystalline solid is a critical physical constant that provides a reliable indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

The determination of the melting point is most commonly and accurately performed using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Note: As of the latest literature review, a specific, experimentally verified melting point for this compound is not consistently reported. Researchers should determine this value experimentally.

Solubility Profile: Critical for Reaction and Formulation

The solubility of a compound in various solvents is a crucial parameter that dictates its utility in different chemical reactions and its potential for formulation into drug products. The hydrochloride salt form of an amine generally confers greater aqueous solubility compared to the free base.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. The primary methods used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR): This technique identifies the different types of protons in a molecule and their neighboring protons.

Predicted ¹H NMR Spectrum (in a suitable deuterated solvent like D₂O or DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, exhibiting complex splitting patterns due to the fluorine and methoxy substituents.

-

Methine Proton (-CH-NH₃⁺): A quartet or multiplet around δ 4.5 ppm, coupled to the adjacent methyl protons.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): A doublet around δ 1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹J C-F).

-

Methine Carbon (-CH-NH₃⁺): A signal around δ 50-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Caption: Workflow for NMR Sample Preparation and Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Peaks:

-

N-H Stretch (Amine Salt): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Ether): A strong peak around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Conclusion

This technical guide has outlined the key physical properties of this compound and the standard methodologies for their determination. While some physical constants such as melting point and specific solubility values require experimental verification, the provided protocols and predicted spectroscopic data offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these rigorous analytical practices will ensure the quality and consistency of this important chemical intermediate in its journey through the research and development pipeline.

References

Sources

An In-Depth Technical Guide to (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine that serves as a valuable building block in medicinal chemistry. Its structure, which combines a phenylethylamine scaffold with fluorine and methoxy substitutions, makes it a desirable precursor for the synthesis of complex molecular targets. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, pKa, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, analytical characterization, and potential applications of this compound in drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256944-96-3 | [1] |

| Molecular Formula | C₉H₁₃ClFNO | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| IUPAC Name | (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine;hydrochloride | N/A |

| SMILES | CN.Cl | [1] |

| InChI Key | HBJULLIYARHDSU-FYZOBXCZSA-N | N/A |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| logP (calculated) | 2.2758 | [1] |

Synthesis Protocol: Asymmetric Reductive Amination

The synthesis of this compound can be achieved through the asymmetric reductive amination of the corresponding ketone, 4-fluoro-3-methoxyacetophenone. This method is widely used for the efficient production of chiral amines. The following protocol is a representative procedure based on established methodologies, such as those employing Noyori-type catalysts.

Caption: Synthetic workflow for this compound.

Materials:

-

4-Fluoro-3-methoxyacetophenone

-

Ammonium acetate (NH₄OAc) or other ammonia source

-

Chiral Ruthenium Catalyst (e.g., RuCl)

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Anhydrous solvent (e.g., Dichloromethane, Methanol)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoro-3-methoxyacetophenone (1 equivalent), ammonium acetate (5-10 equivalents), and the chiral ruthenium catalyst (0.01-0.1 mol%).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.

-

Reductive Amination: Add the formic acid/triethylamine azeotrope (5-10 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of the Free Amine: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Rationale for Experimental Choices:

-

Asymmetric Catalyst: The use of a chiral Noyori-type catalyst is crucial for establishing the desired (R)-stereochemistry with high enantioselectivity.[2]

-

Hydrogen Source: The formic acid/triethylamine mixture provides a convenient and effective source of hydride for the reduction of the in-situ formed imine.

-

Ammonia Source: Ammonium acetate serves as a readily available source of ammonia for the initial imine formation.

-

Salt Formation: Conversion to the hydrochloride salt often improves the compound's stability and handling properties, as the solid salt is typically more crystalline and less volatile than the free amine.

Analytical Characterization (Predicted)

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 (broad s) | broad singlet | 3H | -NH₃⁺ |

| ~7.4 (dd) | doublet of doublets | 1H | Ar-H |

| ~7.3 (dd) | doublet of doublets | 1H | Ar-H |

| ~7.2 (t) | triplet | 1H | Ar-H |

| ~4.4 (q) | quartet | 1H | CH-NH₃⁺ |

| ~3.9 (s) | singlet | 3H | -OCH₃ |

| ~1.6 (d) | doublet | 3H | -CH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~155 (d, J ≈ 245 Hz) | C-F |

| ~148 | C-OCH₃ |

| ~135 | Ar-C |

| ~122 | Ar-CH |

| ~115 (d, J ≈ 20 Hz) | Ar-CH |

| ~114 | Ar-CH |

| ~56 | -OCH₃ |

| ~48 | CH-NH₃⁺ |

| ~21 | -CH₃ |

FT-IR Spectroscopy (Expected):

-

~2800-3000 cm⁻¹ (broad): N-H stretch of the ammonium salt.[3][4]

-

~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1580 cm⁻¹: N-H bending (scissoring) of the ammonium group.[3]

-

~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1100-1150 cm⁻¹: C-F stretching vibration.

-

~1020-1070 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (Expected Fragmentation):

In Electrospray Ionization Mass Spectrometry (ESI-MS), phenylethylamines are known to undergo characteristic fragmentation.[5][6]

-

[M+H]⁺ of the free amine (C₉H₁₂FNO): Expected at m/z 170.09.

-

Major Fragment: Loss of ammonia (NH₃) from the protonated molecule, leading to a fragment at m/z 153.08. This often corresponds to the formation of a stable styryl cation.[5]

Applications in Drug Discovery and Development

Chiral phenylethylamine derivatives are prevalent scaffolds in a wide range of pharmaceuticals. The introduction of fluorine into these structures is a common strategy in medicinal chemistry to enhance pharmacological properties.[7][8]

-

As a Chiral Building Block: this compound provides a stereochemically defined core that can be elaborated into more complex molecules. This is critical in drug development where often only one enantiomer of a drug is active and the other may be inactive or cause side effects.

-

Modulation of Physicochemical Properties: The 4-fluoro and 3-methoxy substituents can influence the molecule's interaction with target proteins and its metabolic fate. The fluorine atom can block sites of metabolism and modulate the basicity of the amine, which in turn affects its bioavailability.[9]

-

Potential Therapeutic Areas: While specific applications for this compound are not yet widely published, structurally related compounds are found in therapeutics targeting the central nervous system, cardiovascular diseases, and oncology. The phenylethylamine core is a well-known pharmacophore for interacting with various receptors and enzymes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of novel pharmaceutical agents. Its unique substitution pattern offers opportunities for fine-tuning the properties of lead compounds in drug discovery programs. While detailed experimental data is not yet broadly available, the synthetic and analytical principles outlined in this guide provide a solid foundation for researchers working with this and related molecules.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 2020. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 2017. [Link]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 2021. [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 2003. [Link]

-

Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Tetrahedron Letters, 2016. [Link]

-

Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [Link]

-

Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 2014. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

This compound. Amerigo Scientific. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2011. [Link]

-

Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules, 2022. [Link]

-

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Applichem. [Link]

-

1-(4-Methoxyphenyl)ethylamine. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ucj.org.ua [ucj.org.ua]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is often paramount to the efficacy and safety of the final drug substance. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and available resources.

1. Chiral Resolution of Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine: This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers. The most common methods for this are:

- Diastereomeric Salt Formation: This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

- Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer.

2. Asymmetric Synthesis: This approach aims to directly produce the desired (R)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. Key asymmetric methods include:

- Asymmetric Reductive Amination: This is a highly efficient one-pot reaction where the precursor ketone, 4-Fluoro-3-methoxyacetophenone, is reacted with an amine source in the presence of a chiral catalyst or auxiliary and a reducing agent.[2]

- Asymmetric Reduction of an Imine or Oxime Ether: This involves the formation of a prochiral imine or oxime ether from the ketone, which is then reduced enantioselectively using a chiral reducing agent or catalyst.[3]

The overall synthetic pathways are illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Route 1: Synthesis of Racemic Amine and Chiral Resolution

This route is often favored for its robustness and scalability.

Step 1: Synthesis of Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine via Reductive Amination

This procedure outlines a general method for the reductive amination of 4-Fluoro-3-methoxyacetophenone.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) |

| 4-Fluoro-3-methoxyacetophenone | 168.16 | 1.0 |

| Ammonia (7N solution in Methanol) | 17.03 | 10-20 |

| Sodium Borohydride | 37.83 | 1.5 - 2.0 |

| Methanol | 32.04 | - |

| Tetrahydrofuran (THF) | 72.11 | - |

Protocol:

-

To a solution of 4-Fluoro-3-methoxyacetophenone in methanol, add a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas evolution will occur.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine.

Step 2: Chiral Resolution using (-)-Dibenzoyl-L-tartaric Acid

This protocol provides a method for the separation of the (R)-enantiomer from the racemic mixture.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) |

| Racemic Amine | 169.20 | 1.0 |

| (-)-Dibenzoyl-L-tartaric acid | 358.32 | 0.5 - 1.0 |

| Methanol or Ethanol | - | - |

Protocol:

-

Dissolve the racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine in a suitable solvent such as methanol or ethanol.

-

In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid in the same solvent, using gentle heating if necessary.[5]

-

Slowly add the amine solution to the tartaric acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling to 0-5 °C may improve the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Add a base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Route 2: Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

Caption: Workflow for asymmetric reductive amination using a chiral auxiliary.

Protocol:

-

Imine Formation: A mixture of 4-Fluoro-3-methoxyacetophenone and (R)-α-methylbenzylamine (as the chiral auxiliary) is heated in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

-

Diastereoselective Reduction: The crude imine is then subjected to catalytic hydrogenation (e.g., using Pt/C as a catalyst) to yield a mixture of diastereomeric amines.[6]

-

Purification: The diastereomers can be separated by chromatography or crystallization.

-

Auxiliary Cleavage: The desired diastereomer is then subjected to hydrogenolysis (e.g., using Pd/C as a catalyst) to cleave the chiral auxiliary, affording the target (R)-amine.

Final Step: Formation of the Hydrochloride Salt

This is a standard procedure to convert the free amine into its more stable and handleable hydrochloride salt.

Protocol:

-

Dissolve the enantiomerically pure (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the methine proton, and the methyl group. The integration of these signals should be consistent with the structure. The chemical shifts will be influenced by the solvent and whether it is the free base or the hydrochloride salt.[7] |

| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the fluorine and methoxy substituents.[7] |

| Chiral HPLC | This is the primary method for determining the enantiomeric excess of the product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be resolved, and their relative peak areas are used to calculate the e.e.[8] |

| Mass Spec. | Mass spectrometry will confirm the molecular weight of the compound. |

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for all reagents used in this synthesis.

-

4-Fluoro-3-methoxyacetophenone: May cause skin and eye irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.[9]

-

Ammonia Solution: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

-

(-)-Dibenzoyl-L-tartaric Acid: May cause skin and eye irritation.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Care should be taken when handling flammable and corrosive reagents.

-

Appropriate fire safety measures should be in place.

References

-

Alinezhad, H., et al. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34, 307-314. Available at: [Link]

-

Deng, G., et al. (2006). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 71(15), 5843-5845. Available at: [Link]

-

Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

-

MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

ResearchGate. (2022). 1 H NMR spectrum of.... Available at: [Link]

-

Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis (pp. 1-34). Springer. Available at: [Link]

-

Sci-Hub. (2006). Spiroborate Ether Mediated Enantioselective Reduction of Oxime Ethers. Available at: [Link]

-

Scribd. (2022). s10337-022-04194-4. Available at: [Link]

-

Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Available at: [Link]

-

Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

-

Taylor & Francis Online. (2013). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PubMed Central. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Available at: [Link]

-

ResearchGate. (2017). Asymmetric reductive amination for the synthesis of chiral amines. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral primary amine of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a chiral building block, it serves as a crucial intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The specific stereochemistry of the (R)-enantiomer is often critical for biological activity, making its efficient synthesis and characterization paramount for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its resolution, and insights into its analytical characterization, tailored for researchers and scientists in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a compound are foundational to its application in research. This compound is characterized by the following identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClFNO | [1][2] |

| Molecular Weight | 205.66 g/mol | [1][2][3] |

| CAS Number | 1256944-96-3 | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| LogP (calculated) | 2.2758 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

These properties are critical for predicting the compound's behavior, such as solubility in various solvents and its ability to cross biological membranes. The presence of both hydrogen bond donors and acceptors, along with a moderate LogP, suggests its utility in diverse chemical environments.

Synthesis and Chiral Resolution

The synthesis of the target compound typically begins with the preparation of the racemic mixture, 1-(4-fluoro-3-methoxyphenyl)ethanamine. A common and efficient method for this is the reductive amination of the corresponding ketone, 1-(4-fluoro-3-methoxyphenyl)ethanone.

However, the pivotal step for obtaining the desired (R)-enantiomer is chiral resolution. This process separates the two enantiomers from the racemic mixture.[4] While several methods exist, such as enzymatic resolution and chiral chromatography, diastereomeric crystallization remains a robust and scalable technique.[5]

Mechanism of Diastereomeric Crystallization

This classical method relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like L-tartaric acid or (S)-mandelic acid.[5][6] This reaction forms a pair of diastereomeric salts.

-

(R)-amine + (S)-acid → (R,S)-diastereomeric salt

-

(S)-amine + (S)-acid → (S,S)-diastereomeric salt

Unlike enantiomers, diastereomers possess different physical properties, including solubility.[4] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the salt is treated with a base to neutralize the chiral acid and liberate the desired enantiomerically pure free amine, which can then be converted to its stable hydrochloride salt.

The following diagram illustrates the logical workflow for this resolution process.

Analytical Characterization: Verifying Enantiomeric Purity

The most critical analytical step following a chiral resolution is the determination of enantiomeric excess (e.e.). This value quantifies the purity of the desired enantiomer relative to the unwanted one.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this analysis.[5] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the (R) and (S) enantiomers in the chromatogram, the e.e. can be precisely calculated. This validation step is essential to confirm the success of the resolution protocol.

Experimental Protocol: Diastereomeric Resolution

The following protocol provides a detailed, step-by-step methodology for the chiral resolution of racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine.

Objective: To isolate (R)-1-(4-fluoro-3-methoxyphenyl)ethanamine from a racemic mixture via diastereomeric crystallization.

Materials:

-

Racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine

-

Chiral resolving agent (e.g., L-tartaric acid, 0.5 equivalents)

-

Solvent (e.g., Methanol, Ethanol, or a mixture)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid solution (e.g., 2M in ether)

Procedure:

-

Salt Formation:

-

In a suitable flask, dissolve the racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine (1.0 eq.) in a minimal amount of a suitable solvent, such as methanol, with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq.) in the same solvent.

-

Causality: Using a sub-stoichiometric amount of the resolving agent is often more efficient for achieving high enantiomeric enrichment in the crystallized salt.[6]

-

Add the resolving agent solution dropwise to the amine solution while stirring.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.

-

Causality: Slow cooling promotes the formation of well-defined crystals and enhances the selectivity of the crystallization process, minimizing the co-crystallization of the undesired diastereomer.[5]

-

If no crystals form, try adding an anti-solvent or scratching the inside of the flask to provide nucleation sites.

-

-

Isolation of Diastereomeric Salt:

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual dissolved diastereomer.

-

Dry the isolated diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base, such as 2M NaOH solution, until the solution is alkaline (pH > 11) to deprotonate the amine and break the salt.[5]

-

Causality: The base neutralizes the acidic resolving agent, converting the protonated amine salt back into its free, water-insoluble base form.

-

-

Extraction and Isolation:

-

Extract the liberated free amine from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate (repeat 2-3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the resulting free amine in a suitable solvent (e.g., ethyl acetate).

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in ether) until precipitation is complete.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry to obtain this compound.

-

-

Analytical Validation:

-

Determine the enantiomeric excess (e.e.) of the final product using Chiral HPLC to confirm the success of the resolution.[5]

-

Conclusion

This compound is a valuable chiral intermediate whose utility is fundamentally dependent on its enantiomeric purity. The method of diastereomeric crystallization provides a reliable and scalable pathway to access this specific stereoisomer. For researchers in drug development, a thorough understanding of the principles behind chiral resolution, coupled with rigorous analytical validation by techniques such as Chiral HPLC, is essential for the successful application of this and similar building blocks in the synthesis of next-generation therapeutics.

References

-

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991948 - PubChem. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride [cymitquimica.com]

- 3. (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onyxipca.com [onyxipca.com]

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Building Blocks in Modern Medicinal Chemistry

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 25-30% of all small-molecule drugs now containing at least one fluorine atom.[1][2] This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated building blocks in drug discovery and development. We will delve into the fundamental physicochemical alterations induced by fluorine, dissect the strategic advantages in pharmacokinetics and pharmacodynamics, and provide practical insights into the synthesis and application of these pivotal chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design the next generation of therapeutics.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Druggability

The strategic substitution of hydrogen or other functional groups with fluorine can profoundly influence a molecule's biological activity by altering its fundamental physicochemical properties.[3][4][5] This is not merely an act of isosteric replacement but a nuanced approach to fine-tuning a drug candidate's profile.

Electronic Effects: The Power of Electronegativity

Fluorine is the most electronegative element, and its introduction into an organic molecule creates a strong carbon-fluorine (C-F) bond with a significant dipole moment.[3] This potent electron-withdrawing effect can have several important consequences:

-

Modulation of pKa: The presence of fluorine can lower the pKa of nearby acidic or basic functional groups.[6] For instance, fluorination of an amine can reduce its basicity, which can be advantageous for improving membrane permeability and bioavailability by decreasing the extent of ionization at physiological pH.[3]

-

Altered Acidity: Conversely, the acidity of neighboring C-H bonds can be increased, which can influence metabolic pathways.

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[3][7]

Lipophilicity: A Context-Dependent Parameter

The impact of fluorine on lipophilicity is a complex and often misunderstood aspect of medicinal chemistry. While it is a common misconception that fluorination universally increases lipophilicity, the reality is more nuanced and highly dependent on the molecular context.[8][9][10]

-

Aromatic vs. Aliphatic Systems: In many aromatic systems, the replacement of a hydrogen atom with fluorine can lead to an increase in lipophilicity.[11] However, in aliphatic systems, the introduction of fluorine can sometimes decrease lipophilicity.[9]

-

Fluorinated Motifs: The type of fluorinated building block employed plays a crucial role. For example, a trifluoromethyl (-CF3) group is significantly more lipophilic than a single fluorine atom.[1] Conversely, motifs like the difluoromethyl (-CF2H) group can offer a more balanced profile.[12][13]

A systematic investigation into the lipophilicity modulation by various aliphatic fluorination motifs has provided valuable data for medicinal chemists.[8]

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorination | Rationale | Key Reference(s) |

| pKa | Generally lowers the pKa of nearby amines and increases the acidity of nearby C-H bonds. | Strong electron-withdrawing nature of fluorine. | [3][6] |

| Lipophilicity (logP/logD) | Context-dependent; can increase or decrease lipophilicity. | Depends on the molecular environment (aromatic vs. aliphatic) and the specific fluorinated motif. | [8][9][10][14] |

| Metabolic Stability | Often significantly increases metabolic stability. | The high strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes. | [3][15][16] |

| Conformation | Can influence molecular conformation through steric and electronic effects. | The C-F bond can participate in stabilizing gauche effects and other non-covalent interactions. | [4][6] |

| Binding Affinity | Can enhance binding affinity to target proteins. | Through favorable electrostatic interactions, hydrogen bonding, and improved hydrophobic interactions. | [3][5][7] |

Metabolic Stability: The "Metabolic Shield"

One of the most significant and widely exploited benefits of incorporating fluorine is the enhancement of metabolic stability.[3][15][16] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[15] By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic hotspot"), chemists can effectively "shield" the molecule from oxidative metabolism, leading to:

-

Increased half-life: A longer duration of action in the body.[15]

-

Improved bioavailability: A higher fraction of the administered dose reaches systemic circulation.[3][15]

-

Reduced formation of reactive metabolites: Potentially lowering the risk of toxicity.

This "metabolic blocking" strategy is a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.[15]

Synthetic Strategies for Incorporating Fluorinated Building Blocks

The successful application of fluorinated building blocks in drug discovery is critically dependent on the availability of robust and efficient synthetic methodologies.[17][18] The field of organofluorine chemistry has witnessed remarkable progress, providing medicinal chemists with a diverse toolbox for introducing fluorine into complex molecules.[4][19][20]

Key Fluorination Methodologies

The introduction of fluorine can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[19][20]

-

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and predictable reactivity.[19][20]

-

Nucleophilic Fluorination: This method involves the use of a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group.[20] Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) are also employed to convert alcohols and carbonyls to their fluorinated counterparts.

-

Fluoroalkylation: This strategy focuses on the introduction of fluoroalkyl groups (e.g., -CF3, -CF2H).[20] Reagents like the Togni and Ruppert-Prakash reagents are instrumental in this area.[18][21]

Recent years have seen the emergence of advanced catalytic methods, including transition-metal catalysis, organocatalysis, and photocatalysis, which offer milder and more selective ways to forge C-F bonds.[19][22][23][24]

Experimental Protocol: Enantioselective Fluorination of a β-Ketoester

The following protocol describes a general procedure for the enantioselective fluorination of a β-ketoester using a chiral transition metal catalyst, a common strategy for creating stereogenic centers containing fluorine.[24]

Objective: To synthesize an α-fluoro-β-ketoester with high enantiomeric excess.

Materials:

-

β-Ketoester (1.0 equiv)

-

Chiral Ligand (e.g., a chiral bis(oxazoline) or DBFOX-Ph) (0.1 equiv)[24]

-

Metal Salt (e.g., Cu(OTf)2 or Ni(ClO4)2·6H2O) (0.1 equiv)[24]

-

Electrophilic Fluorinating Agent (e.g., NFSI or Selectfluor®) (1.2 equiv)[19][24]

-

Anhydrous Solvent (e.g., MeCN, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the metal salt in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: To the pre-formed catalyst solution, add the β-ketoester.

-

Fluorination: Add the electrophilic fluorinating agent portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Causality: The use of a chiral ligand in combination with a transition metal forms a chiral catalyst that creates an asymmetric environment around the substrate. This chiral environment directs the electrophilic fluorinating agent to attack one face of the enolate intermediate preferentially, resulting in the formation of one enantiomer in excess. The choice of ligand, metal, and solvent is crucial for achieving high enantioselectivity and yield.[24]

Case Studies: Fluorinated Drugs in the Clinic

The tangible impact of fluorinated building blocks is best illustrated by the numerous successful drugs that owe their efficacy and favorable pharmacokinetic profiles to the strategic incorporation of fluorine.[4][7][25]

-

Sitagliptin (Januvia®): A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The trifluoromethyl group in sitagliptin enhances its potency and metabolic stability.[7]

-

Atorvastatin (Lipitor®): A statin used to lower cholesterol. The fluorophenyl group contributes to its high binding affinity for HMG-CoA reductase.[2]

-

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier.[2]

-

Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain cancers. The fluorophenoxy group plays a key role in its binding to the target enzyme.[4]

These examples underscore the versatility of fluorine in addressing various challenges in drug design, from improving potency and selectivity to enhancing metabolic stability and brain penetration.[2][4][7]

Visualization of Key Concepts

Workflow for Assessing Metabolic Stability

The following diagram illustrates a typical workflow for evaluating the metabolic stability of a compound, a critical step where the benefits of fluorination are often realized.

Caption: The multifaceted influence of fluorine on key drug properties.

Safety Considerations in Fluorine Chemistry

While the benefits of fluorinated compounds are undeniable, it is imperative to acknowledge and mitigate the potential hazards associated with their synthesis. Many fluorinating agents are highly reactive, toxic, and corrosive. [26][27][28]

-

Reagent Handling: Elemental fluorine (F2) is extremely hazardous and requires specialized equipment and expertise. [28][29]Modern electrophilic fluorinating agents like Selectfluor® are generally safer to handle but still require appropriate personal protective equipment (PPE) and engineering controls. [26]* Hydrogen Fluoride (HF): Many fluorination reactions can generate HF as a byproduct. HF is a highly corrosive and toxic substance that can cause severe burns. [27][28]All personnel working with fluorinating agents should be trained in HF safety protocols and have access to calcium gluconate gel as a first-aid measure. [28]* Pressure and Temperature Control: Some fluorination reactions can be highly exothermic. Careful control of reaction temperature and pressure is essential to prevent runaway reactions. [27] A thorough risk assessment should be conducted before undertaking any fluorination reaction, and all work should be performed in a well-ventilated fume hood with appropriate safety measures in place. [26][29]

Future Perspectives

The role of fluorine in medicinal chemistry continues to evolve, with several exciting areas of research poised to shape the future of drug discovery. [3][5][30][31]

-

Novel Fluorinated Motifs: The exploration of new and underutilized fluorinated building blocks will undoubtedly lead to the discovery of compounds with unique and advantageous properties. [17][18]* Late-Stage Fluorination: The development of methods for introducing fluorine into complex molecules at a late stage of the synthesis will provide greater flexibility and efficiency in drug discovery programs. [4]* 18F Radiochemistry for PET Imaging: The use of the fluorine-18 isotope in Positron Emission Tomography (PET) is a powerful tool for in vivo imaging and is becoming increasingly important in drug development and diagnostics. [3][5][6] The continued innovation in synthetic fluorine chemistry, coupled with a deeper understanding of the intricate effects of fluorine on biological systems, will ensure that fluorinated building blocks remain an indispensable tool in the quest for safer and more effective medicines. [32]

References

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.).

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(19), 6891. [Link]

- How are fluorinated organic compounds synthesized? - Blog - LEAPCHEM. (2025, November 5).

- The role of fluorine in medicinal chemistry: Review Article. (2015). Taylor & Francis Online.

-

Meanwell, N. A. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(1), 1–25. [Link]

- Catalytic, Enantioselective Fluorination Reactions. (n.d.).

- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, February 13). PubMed.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 738. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(21), 7241. [Link]

-

Melnykov, K. P., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389337. [Link]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central.

- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17).

- Application of Bioisosteres in Drug Design. (2012, May 7).

- Catalysis for Fluorination and Trifluoromethylation. (2013). PubMed Central.

- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020, October 16). Beilstein Journal of Organic Chemistry.

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). Journal of Medicinal Chemistry.

- Fluorination Methods for Drug Discovery and Development. (2025, August 7). ResearchGate.

- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? (2020, March 24). Quora.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025, August 10). ResearchGate.

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(2), 422–518. [Link]

- Researchers discover facile method for introduction of fluorine atoms into organic molecules. (2019, March 6). News-Medical.Net.

- FDA-Approved Fluorine Drugs In 2020: A Medical Breakthrough. (2025, December 4). V.Mondinion.

- Catalytic, Enantioselective Fluorination Reactions. (n.d.). ResearchGate.

- Fluorinated building blocks in drug design: new pathways and targets. (2024). PubMed Central.

- Future challenges and opportunities with fluorine in drugs? (2023, June 15). ResearchGate.

- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (2025, August 9). ResearchGate.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.

-

Bruns, S., & Haufe, G. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(11), 5245–5327. [Link]

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). Molecules.

- Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation. (2021, February 24). YouTube.

- Fluorination. (n.d.). Sigma-Aldrich.

- Case studies of fluorine in drug discovery. (n.d.). ResearchGate.

- Case studies of fluorine in drug discovery. (n.d.). OUCI.

- Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (n.d.).

- Fluorine in Drug Design: A Case Study With Fluoroanisoles. (2018). PubMed.

- Fluorine Safety. (n.d.). Purdue University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. leapchem.com [leapchem.com]

- 21. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 22. organicreactions.org [organicreactions.org]

- 23. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Fluorination - Wordpress [reagents.acsgcipr.org]

- 28. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. FDA-Approved Fluorine Drugs In 2020: A Medical Breakthrough [vps2.mondinion.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Strategic Application of (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic efficacy and minimize off-target effects.[1] Chiral building blocks, enantiomerically pure compounds incorporated into a larger molecular framework, are thus indispensable tools in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[2][3]

This guide focuses on (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride , a valuable chiral amine that serves as a key intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a powerful scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. We will delve into its synthesis, chiral resolution, and a significant application in the development of targeted therapies, providing both the theoretical underpinnings and practical, field-tested protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in multi-step syntheses.

Core Properties

The hydrochloride salt form of (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is typically a stable, crystalline solid, which facilitates its handling, purification, and storage.[4][5]

| Property | Value | Source |

| CAS Number | 1256944-96-3 | [4][5] |

| Molecular Formula | C₉H₁₃ClFNO | [4][5] |

| Molecular Weight | 205.66 g/mol | [4][5] |

| Appearance | White to off-white powder/crystals | [6] |

| Storage | Store at room temperature, keep dry and cool | [4][5] |

Computed Physicochemical Data

Computational models provide valuable estimations of a molecule's behavior in biological systems.

| Parameter | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4][5] |

| LogP | 2.2758 | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

| Hydrogen Bond Donors | 1 | [4][5] |

| Rotatable Bonds | 2 | [4][5] |

Spectroscopic Signature

While experimentally derived spectra for this specific molecule are not widely published, data from its enantiomer and structurally similar compounds, along with predictive models, allow for a reliable characterization.[7]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton adjacent to the chiral center, the methyl group, and the amine protons. The chemical shifts and multiplicities will be influenced by the electronic effects of the fluorine and methoxy substituents.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~7.2-7.0 | m | 3H |

| CH-NH₂ | ~4.5 | q | 1H |

| OCH₃ | ~3.9 | s | 3H |

| CH₃ | ~1.6 | d | 3H |

| NH₂ | ~2.5 (broad) | s | 2H |

| Note: Data is based on the known spectrum for the (S)-enantiomer hydrochloride and may vary slightly.[7] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal the number of unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺, with prominent fragments resulting from the loss of a methyl group ([M-CH₃]⁺) and cleavage of the bond alpha to the nitrogen atom.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.[9][10]

Synthesis and Chiral Resolution: A Pathway to Enantiopurity

The synthesis of this compound begins with the racemic amine, which is then separated into its constituent enantiomers.

Step 1: Synthesis of the Racemic Amine

The most direct route to the racemic amine is through the reductive amination of the corresponding ketone, 1-(4-fluoro-3-methoxyphenyl)ethanone.[11][12]

Figure 1: General synthetic workflow.

Experimental Protocol: Reductive Amination (Illustrative)

-

Reaction Setup: In a suitable pressure vessel, dissolve 1-(4-fluoro-3-methoxyphenyl)ethanone (1 equivalent) in an appropriate solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the solution.

-

Catalyst: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas. The reaction is then stirred at a controlled temperature until the ketone is consumed, as monitored by techniques like TLC or GC-MS.

-

Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic amine.

Step 2: Chiral Resolution

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[13][14][15] This technique exploits the different physical properties, particularly solubility, of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. researchgate.net [researchgate.net]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Significance of Chiral Fluoro-methoxyphenyl-ethanamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological significance of chiral fluoro-methoxyphenyl-ethanamine derivatives. These compounds represent a promising scaffold in modern medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). By strategically combining the structural features of a chiral phenethylamine backbone with the modulating effects of fluorine and methoxy substituents, these derivatives offer a nuanced approach to interacting with key biological targets such as monoamine transporters. This guide will delve into the scientific rationale behind their design, detail robust methods for their enantioselective synthesis, and explore their potential applications in drug development, supported by insights into their structure-activity relationships.

Introduction: The Strategic Design of a Privileged Scaffold

The development of novel CNS-active agents is a cornerstone of pharmaceutical research. The phenethylamine scaffold is a well-established pharmacophore, forming the basis for numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic drugs. The therapeutic efficacy and safety of such agents are profoundly influenced by two key molecular properties: chirality and substitution patterns on the aromatic ring.

The Imperative of Chirality: It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis of single-enantiomer drugs is a critical aspect of modern drug development, ensuring a refined pharmacological profile and an improved therapeutic index.

The Role of Fluorine and Methoxy Substituents: The introduction of fluorine into a drug molecule can have a profound impact on its pharmacokinetic and pharmacodynamic properties. Due to its high electronegativity and relatively small size, fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability. For instance, strategic fluorination can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, fluorine can engage in favorable interactions with biological targets, potentially enhancing binding affinity. The methoxy group, on the other hand, can influence receptor interactions and solubility. Its positioning on the phenyl ring can direct the molecule's binding orientation within a receptor pocket.

The combination of these elements—a chiral ethanamine side chain, a fluorine atom, and a methoxy group on the phenyl ring—creates a versatile and tunable scaffold for probing complex biological systems.

Asymmetric Synthesis of Chiral Fluoro-methoxyphenyl-ethanamine Derivatives

The synthesis of enantiomerically pure fluoro-methoxyphenyl-ethanamine derivatives is a key challenge and a critical step in their development. Several strategies can be employed, with asymmetric reductive amination being one of the most direct and efficient approaches.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach to the target molecule, such as (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine, starts from the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)ethanone. The chiral amine can be introduced via the reductive amination of an intermediate imine.

Caption: Retrosynthetic analysis of a chiral fluoro-methoxyphenyl-ethanamine.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a plausible method for the synthesis of (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine using a chiral auxiliary.

Materials:

-

1-(3-fluoro-4-methoxyphenyl)ethanone

-

(R)-(+)-α-methylbenzylamine

-

Titanium (IV) isopropoxide

-

Anhydrous Toluene

-

Palladium on carbon (10 wt%)

-

Hydrogen gas

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Imine Formation:

-

To a solution of 1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 eq) in anhydrous toluene, add (R)-(+)-α-methylbenzylamine (1.1 eq).

-

Add titanium (IV) isopropoxide (0.2 eq) as a Lewis acid catalyst and water scavenger.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the ketone is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-